molecular formula C21H22ClN3O3 B12184853 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12184853
M. Wt: 399.9 g/mol
InChI Key: TZJXGKSYANIPEU-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a chlorophenyl group, and a propan-2-yloxypropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the reaction of 3-chlorophenyl isothiocyanate with sodium hydroxide in isopropanol. The mixture is stirred at room temperature, followed by the addition of hydrochloric acid. The final product is extracted with chloroform and left to evaporate, yielding colorless crystals .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-oxo-N-(3-propan-2-yloxypropyl)quinazoline-7-carboxamide

InChI

InChI=1S/C21H22ClN3O3/c1-14(2)28-10-4-9-23-20(26)15-7-8-18-19(11-15)24-13-25(21(18)27)17-6-3-5-16(22)12-17/h3,5-8,11-14H,4,9-10H2,1-2H3,(H,23,26)

InChI Key

TZJXGKSYANIPEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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